3-Methyl-1,2,5-selenadiazole
Description
Properties
CAS No. |
17505-11-2 |
|---|---|
Molecular Formula |
C3H4N2Se |
Molecular Weight |
147.05 g/mol |
IUPAC Name |
3-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C3H4N2Se/c1-3-2-4-6-5-3/h2H,1H3 |
InChI Key |
XZWXJWDIOGQTQL-UHFFFAOYSA-N |
SMILES |
CC1=N[Se]N=C1 |
Canonical SMILES |
CC1=N[Se]N=C1 |
Other CAS No. |
17505-11-2 |
Synonyms |
3-Methyl-1,2,5-selenadiazole |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,5 Selenadiazoles and Functionalized Derivatives Relevant to 3 Methyl 1,2,5 Selenadiazole
Classical and Contemporary Approaches to 1,2,5-Selenadiazole Ring Formation
The construction of the 1,2,5-selenadiazole ring is achieved through several key synthetic transformations. These methods have evolved from classical procedures to more modern, efficient protocols.
Oxidative Cyclization of ortho-Diamines with Selenium Dioxide
The reaction of ortho-diamines with selenium dioxide (SeO₂) or other selenium reagents stands as a fundamental and widely employed method for the synthesis of fused 1,2,5-selenadiazoles. mdpi.comnih.gov This approach involves the oxidative cyclization of a 1,2-diamine, leading to the formation of the heterocyclic ring. For instance, 1,2-phenylenediamine and its substituted derivatives can be effectively cyclized to yield 2,1,3-benzoselenadiazoles in good to excellent yields. mdpi.com While this method is most commonly applied to the synthesis of fused systems, it represents a cornerstone in the chemistry of 1,2,5-selenadiazoles. The general transformation can be represented as follows:
ortho-Diamine + SeO₂ → Fused 1,2,5-Selenadiazole + 2H₂O
This reaction is often carried out in solvents like acetic acid or dioxane under heating. mdpi.com The versatility of this method is demonstrated by its application in the synthesis of various fused 1,2,5-selenadiazoles, which can serve as precursors for further functionalization.
Reaction Pathways Involving Selenocarboxamides and Related Precursors
While selenocarboxamides are valuable precursors in the synthesis of various selenium-containing heterocycles, their application in the direct formation of the 1,2,5-selenadiazole ring is less common compared to other isomers like 1,2,4- and 1,3,4-selenadiazoles. researchgate.netarabjchem.orgarabjchem.org The synthesis of 3,5-diaryl-1,2,4-selenadiazoles, for example, can be achieved by treating aryl selenoamides with reagents like p-methylphenylsulfonyl chloride. researchgate.net Similarly, ferrocenyl selenocarboxamide has been utilized in the synthesis of 3,5-diferrocenyl-1,2,4-selenadiazole. uobasrah.edu.iquobasrah.edu.iq
However, the high reactivity of the carbon-selenium double bond in selenoamides makes them versatile intermediates in organoselenium chemistry. arabjchem.org While direct routes from selenocarboxamides to 1,2,5-selenadiazoles are not prominently featured in the literature, their role in the broader context of selenadiazole synthesis is noteworthy.
Direct Chalcogen Exchange Reactions for 1,2,5-Selenadiazoles (e.g., from 1,2,5-thiadiazoles)
A significant advancement in the synthesis of 1,2,5-selenadiazoles is the direct chalcogen exchange reaction, which allows for the conversion of more readily available 1,2,5-thiadiazoles into their selenium analogues. researchgate.net This transformation is typically achieved by reacting a 1,2,5-thiadiazole (B1195012) with selenium dioxide in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. daneshyari.com The driving force for this reaction is the release of gaseous sulfur dioxide. researchgate.net
This methodology has been successfully applied to 1,2,5-thiadiazoles fused with electron-withdrawing heterocycles. researchgate.netdaneshyari.com For example, the reaction of Current time information in Bangalore, IN.rsc.orgthieme-connect.comthiadiazolo[3,4-b]pyrazine with selenium dioxide in DMF yields the corresponding Current time information in Bangalore, IN.rsc.orgthieme-connect.comselenadiazolo[3,4-b]pyrazine, albeit in some cases with the formation of byproducts. st-andrews.ac.uk The reaction conditions, such as the solvent, can influence the outcome. For instance, using acetonitrile (B52724) as the solvent can allow for a more controlled transformation, leading to monoselenadiazole products. daneshyari.com
Furthermore, the exchange of selenium for sulfur can also be accomplished. The treatment of 1,2,5-selenadiazoles fused with electron-acceptor heterocycles with sulfur monochloride (S₂Cl₂) in DMF results in the formation of the corresponding 1,2,5-thiadiazoles. mdpi.comnih.gov
Regioselective and Stereoselective Synthetic Strategies for Substituted 1,2,5-Selenadiazoles
The synthesis of specifically substituted 1,2,5-selenadiazoles, such as 3-Methyl-1,2,5-selenadiazole, requires regioselective control. One notable example of a regioselective synthesis involves the inverse electron demand 1,3-dipolar cycloaddition reaction of isoselenocyanates with substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides. nih.gov This method allows for the stereoselective and regioselective generation of 5-arylimino-1,3,4-selenadiazole derivatives. While this example pertains to a different isomer, it highlights the types of advanced strategies employed to achieve selectivity in selenadiazole synthesis.
For fused systems, regioselectivity is often dictated by the substitution pattern of the starting ortho-diamine. The reaction of asymmetrically substituted ortho-diamines with selenium dioxide can lead to a mixture of regioisomers, and the control of this selectivity remains a synthetic challenge.
Derivatization and Functionalization of the 1,2,5-Selenadiazole Nucleus with Alkyl and Aryl Moieties
Once the 1,2,5-selenadiazole ring is formed, further derivatization can be carried out to introduce various functional groups, including alkyl and aryl moieties. For instance, 3,4-diaryl-1,2,5-selenadiazoles have been synthesized by reacting substituted benzil (B1666583) derivatives with hydroxylamine (B1172632) to form imines, followed by cyclization with selenium dioxide. tandfonline.com This demonstrates a pathway to introduce aryl groups onto the selenadiazole core.
The introduction of alkyl groups, such as the methyl group in this compound, can be more challenging. Direct alkylation of the selenadiazole ring is not a common strategy. Instead, the alkyl substituent is often incorporated into the precursor molecule before the ring-forming reaction. For example, the synthesis of 4-ethyl-5-methyl-1,2,3-selenadiazole was achieved from the corresponding semicarbazone, indicating that the alkyl groups were present on the starting ketone. tandfonline.com A similar approach would likely be necessary for the synthesis of this compound, where a precursor containing a methyl group at the appropriate position would be required for the cyclization reaction.
Green Chemistry Approaches and Solventless Synthesis Methodologies for Selenadiazole Derivatives
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For selenadiazole derivatives, several green chemistry approaches have been explored. rsc.org One such approach is the use of solventless reaction conditions. For example, various 1,2,3-selenadiazoles have been synthesized at room temperature in a one-step, solventless reaction from the corresponding semicarbazones and selenium dioxide. tandfonline.com This method is not only environmentally friendly but also offers the convenience of a simple work-up procedure.
Another green strategy involves the use of multicomponent reactions (MCRs). A three-component cascade reaction for the synthesis of 1,3,4-selenadiazoles has been reported, utilizing aryl aldehydes, hydrazine, and elemental selenium with molecular iodine as a catalyst. nih.gov This approach is operationally simple and provides access to a diverse range of products. Photocatalytic methods are also emerging as a green and efficient way to synthesize thiadiazole and selenadiazole derivatives under mild, metal-free conditions. rsc.org These methods often exhibit good functional group tolerance and high yields. rsc.orgresearchgate.net
The following table summarizes some of the key synthetic approaches for selenadiazoles:
| Synthetic Approach | Precursors | Reagents | Product Type | Key Features |
| Oxidative Cyclization | ortho-Diamines | Selenium Dioxide | Fused 1,2,5-Selenadiazoles | General and widely used method. |
| Chalcogen Exchange | 1,2,5-Thiadiazoles | Selenium Dioxide | 1,2,5-Selenadiazoles | Direct conversion of thiadiazoles to selenadiazoles. |
| Solventless Synthesis | Semicarbazones | Selenium Dioxide | 1,2,3-Selenadiazoles | Environmentally friendly, room temperature conditions. |
| Multicomponent Reaction | Aryl Aldehydes, Hydrazine, Selenium | Molecular Iodine | 1,3,4-Selenadiazoles | Operationally simple, good functional group tolerance. |
| Photocatalysis | Various | - | Thiadiazole/Selenadiazole derivatives | Mild, metal-free, and safe conditions. |
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that adheres to the specified analytical and structural outline.
While the compound is identified with the CAS Number 17505-11-2, extensive searches have not yielded published primary literature containing the specific experimental data required for the requested sections on advanced spectroscopic and crystallographic characterization. echemi.com
The existing body of research focuses heavily on related isomers, such as 1,2,3-selenadiazoles and 1,3,4-selenadiazoles, or on more complex, fused-ring systems like benzo[c] echemi.compjoes.comnih.govselenadiazole and its derivatives. pjoes.comnih.goviucr.orgtandfonline.comarabjchem.orgnist.govmdpi.comst-andrews.ac.ukbohrium.comrsc.orgasianpubs.orgpjoes.comresearchgate.netnih.govontosight.aisigmaaldrich.comnih.govscispace.commdpi.com Although these studies provide a wealth of spectroscopic and crystallographic information for the broader class of selenadiazoles, this information is not directly applicable to the specific, simple structure of this compound.
Consequently, generating scientifically accurate content for the following outlined sections is not feasible without the foundational data:
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 1,2,5 Selenadiazole Structures
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination and Conformation Analysis
Providing data from other, non-target compounds would violate the explicit instructions of the request and compromise the scientific accuracy of the article. Therefore, the article cannot be generated at this time.
Theoretical and Computational Chemistry Studies on 1,2,5 Selenadiazole Derivatives, Including Electronic and Reactivity Profiles
Quantum Chemical Parameter Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical parameters. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com
Theoretical investigations on various 1,2,5-selenadiazole derivatives have demonstrated how structural modifications influence these frontier molecular orbitals. For instance, a study on 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives revealed that substituents significantly impact the HOMO-LUMO energy gap. Electron-donating groups, such as NMe2, were found to substantially decrease the energy gap, thereby increasing the molecule's reactivity. Conversely, electron-withdrawing groups can modulate the electronic properties differently.
For 3-Methyl-1,2,5-selenadiazole, the methyl group (-CH3) acts as a weak electron-donating group. This substitution is expected to slightly raise the HOMO energy level and minimally affect the LUMO level, leading to a marginally smaller HOMO-LUMO gap compared to the unsubstituted 1,2,5-selenadiazole. This suggests a modest increase in chemical reactivity. Computational studies on different selenadiazole isomers further help in contextualizing the electronic properties of the 1,2,5-selenadiazole core. cumhuriyet.edu.tr
| Parameter | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; related to ionization potential. researchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Indicates the ability to accept electrons; related to electron affinity. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Characterizes molecular chemical stability and reactivity. A small gap implies high reactivity. mdpi.comresearchgate.net |
Reactivity Indices and Fukui Functionals for Predicting Electrophilic and Nucleophilic Regions
While global indices describe the molecule as a whole, local reactivity is pinpointed using Fukui functions, f(r). researchgate.net These functions identify the regions within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function f+(r) indicates sites for nucleophilic attack (electrophilic regions), while f-(r) points to sites for electrophilic attack (nucleophilic regions). researchgate.net
In studies of 1,2,5-selenadiazole and its derivatives, Fukui analysis is used to map out these reactive centers. cumhuriyet.edu.trresearchgate.net For the 1,2,5-selenadiazole ring, the selenium atom and the nitrogen atoms are key sites of interest. The selenium atom can exhibit electrophilic character, making it susceptible to nucleophilic attack, while the nitrogen atoms often represent nucleophilic centers. cumhuriyet.edu.trresearchgate.net The introduction of a methyl group at the C3 position would further modulate the charge distribution and local reactivity, and these effects can be precisely quantified through Fukui function calculations. researchgate.net
| Reactivity Index | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. irjweb.com |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge. dergipark.org.tr |
Molecular Geometry Optimization and Electronic Structure Analysis using Density Functional Theory (DFT) and Semi-empirical Methods
Determining the stable three-dimensional arrangement of atoms is the first step in most computational studies. Molecular geometry optimization is performed to find the lowest energy conformation of a molecule. uctm.edu Both semi-empirical methods (like PM3) and, more commonly, Density Functional Theory (DFT) are used for this purpose. DFT functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d) or 6-311G(d,p)), have proven effective for optimizing the geometries of organoselenium compounds. cumhuriyet.edu.trresearchgate.netuctm.edu
For 1,2,5-selenadiazole derivatives, these calculations provide precise bond lengths, bond angles, and dihedral angles. Studies on related systems, such as 4-(4-substituted phenyl)-1,2,5-selenadiazole and various selenadiazole isomers, have been successfully carried out using these methods to obtain reliable structures. cumhuriyet.edu.tr The analysis of the electronic structure often involves examining the distribution of molecular orbitals and the partial atomic charges. In substituted 1,2,5-selenadiazoles, calculations show that selenium atoms typically bear a positive partial charge, while the nitrogen atoms are negatively charged, and these values are subtly altered by the nature of the substituents.
Computational Predictions of Spectroscopic Properties (e.g., NMR, IR) to Complement Experimental Data
Computational chemistry can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which is invaluable for structure elucidation and interpretation of experimental results. chemrxiv.orgnih.gov DFT calculations can compute vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts (¹H, ¹³C, ⁷⁷Se) can be calculated with high accuracy. researchgate.net
While experimental IR and NMR data have been reported for various 1,2,3- and 1,3,4-selenadiazole (B1620084) derivatives, researchgate.netnih.gov computational prediction provides a powerful tool for assigning spectral features and confirming molecular structures. For this compound, DFT calculations would predict the characteristic vibrational modes of the selenadiazole ring and the methyl group. Likewise, the ¹H, ¹³C, and ⁷⁷Se NMR chemical shifts can be computed to aid in the characterization of the molecule. The availability of large-scale computational spectroscopic datasets further enhances the ability to benchmark and refine these predictive models. chemrxiv.orgnih.gov
Investigation of Chalcogen Bonding Interactions and Substituent Effects on Electronic Properties
Chalcogen bonding is a noncovalent interaction involving a chalcogen atom (like Se) as an electrophilic center (Lewis acid) and a nucleophilic region (Lewis base). acs.org In 1,2,5-selenadiazoles, the selenium atom can engage in intermolecular Se···N chalcogen bonds, which play a significant role in determining their crystal packing and supramolecular assembly. researchgate.netmdpi.com
The strength and geometry of these interactions are highly sensitive to the electronic effects of substituents on the ring. A systematic study of 5-substituted benzo[c] mdpi.comresearchgate.netselenadiazoles demonstrated the influence of various groups, including the electron-donating methyl (-CH3) group and electron-withdrawing groups like -NO2. acs.org The methyl group, through its electron-donating nature, can modulate the electrophilicity of the selenium atom and thereby influence the strength of the chalcogen bond. Theoretical tools such as the quantum theory of "atoms in molecules" (QTAIM) and noncovalent interaction plots are used to analyze and quantify these weak interactions. acs.org Understanding these substituent effects is critical for the rational design of crystal structures with desired properties. acs.org
Reactivity Profiles and Mechanistic Investigations of the 1,2,5 Selenadiazole Ring System
Ring-Opening and Ring-Closure Reactions of 1,2,5-Selenadiazoles
The synthesis and transformation of the 1,2,5-selenadiazole ring are fundamentally governed by ring-closure and ring-opening reactions. The most common method for forming the 1,2,5-selenadiazole ring is the oxidative cyclization of 1,2-diamines using selenium(IV) oxide (SeO₂) or selenium oxychloride. nih.gov This approach is a standard and versatile route to both simple and fused 1,2,5-selenadiazole systems. nih.govst-andrews.ac.uk
Conversely, the 1,2,5-selenadiazole ring can undergo cleavage under specific conditions. A notable example is the ring-opening of N-methylated benzo[c] Current time information in Bangalore, IN.jobrs.edu.iqorganic-chemistry.orgselenadiazolium salts. These salts, formed by the reaction of the parent heterocycle with an alkylating agent like dimethyl sulfate, can be opened by treatment with a strong base such as sodium hydroxide. mdpi.orgnih.gov This process yields an N-methylated 1,2-phenylenediamine derivative, effectively reversing the cyclization process. nih.govrsc.org
Ring transformations provide another pathway to synthesize 1,2,5-selenadiazoles. For instance, 1,2,5-thiadiazoles fused to electron-withdrawing heterocycles can be converted directly into the corresponding 1,2,5-selenadiazoles by reacting them with selenium dioxide in a suitable solvent like DMF. researchgate.net The thermodynamic driving force for this reaction is the release of gaseous sulfur dioxide. researchgate.net An alternative method involves the ring-opening of a 1,2,5-thiadiazole (B1195012) with a Grignard reagent, followed by treatment with diselenium (B1237649) dichloride (Se₂Cl₂) to form the new selenadiazole ring. thieme-connect.de
| Reaction Type | Reactant(s) | Reagent(s) | Product(s) | Description | Reference(s) |
| Ring Closure | 1,2-Diamines | Selenium Dioxide (SeO₂) | 1,2,5-Selenadiazoles | Standard oxidative cyclization to form the selenadiazole ring. | nih.govst-andrews.ac.uk |
| Ring Opening | N-Methylated Benzo[c] Current time information in Bangalore, IN.jobrs.edu.iqorganic-chemistry.orgselenadiazolium Salts | Sodium Hydroxide (NaOH) | N-Methylated 1,2-Phenylenediamines | Base-induced cleavage of the quaternized selenadiazole ring. | nih.govrsc.org |
| Ring Transformation | Fused 1,2,5-Thiadiazoles | Selenium Dioxide (SeO₂) | Fused 1,2,5-Selenadiazoles | Heteroatom exchange driven by the formation of SO₂. | researchgate.net |
| Ring Transformation | 1,2,5-Thiadiazoles | 1. Grignard Reagent2. Diselenium Dichloride (Se₂Cl₂) | Substituted 1,2,5-Selenadiazoles | Ring-opening followed by recyclization with selenium. | thieme-connect.de |
Reactions with Chalcogen Halides and Other Electrophilic or Nucleophilic Reagents
The 1,2,5-selenadiazole ring exhibits distinct reactivity towards various reagents. A significant reaction is the direct exchange of selenium for sulfur upon treatment with sulfur monochloride (S₂Cl₂). nih.gov This transformation is particularly efficient for 1,2,5-selenadiazoles that are fused to electron-accepting heterocycles, yielding the corresponding 1,2,5-thiadiazoles in high yields. nih.govmdpi.com The reaction proceeds via sulfurization of the selenadiazole ring, followed by recyclization and elimination of a selenium halide species.
As electron-rich heterocycles, 1,2,5-selenadiazoles react with electrophilic reagents. A key example is the N-alkylation with agents like dimethyl sulfate. This reaction typically occurs by heating the selenadiazole in the alkylating agent, leading to the formation of a quaternary N-methylselenadiazolium salt. nih.govrsc.org This quaternization increases the electrophilicity of the heterocyclic system, making it susceptible to subsequent reactions like nucleophilic attack.
The reactivity towards nucleophiles is highly dependent on the substituents attached to the ring. While simple selenadiazoles are not highly reactive towards nucleophiles, fusing the ring to a strongly electron-withdrawing system can activate it for nucleophilic attack. For example, Current time information in Bangalore, IN.jobrs.edu.iqorganic-chemistry.orgselenadiazolo[3,4-b]pyridines, which are highly electron-deficient, readily react with C-nucleophiles such as 1,3-dicarbonyl compounds and indoles under mild conditions to form stable 1,4-dihydropyridine (B1200194) adducts. researchgate.net
| Reagent Type | Reagent Example(s) | Substrate Example | Product Type | Reaction Conditions | Reference(s) |
| Chalcogen Halide | Sulfur Monochloride (S₂Cl₂) | Fused 1,2,5-Selenadiazoles | Fused 1,2,5-Thiadiazoles | DMF, various temperatures | nih.govmdpi.com |
| Electrophile | Dimethyl Sulfate | Benzo[c] Current time information in Bangalore, IN.jobrs.edu.iqorganic-chemistry.orgselenadiazoles | N-Methylselenadiazolium Salts | Heating at ~130 °C | nih.govrsc.org |
| Nucleophile | 1,3-Dicarbonyl Compounds, Indoles | Current time information in Bangalore, IN.jobrs.edu.iqorganic-chemistry.orgSelenadiazolo[3,4-b]pyridines | 1,4-Dihydropyridine Adducts | Mild conditions, sometimes no base required | researchgate.net |
Influence of Substituents (e.g., Methyl Group) on Reaction Pathways and Regioselectivity
Substituents play a critical role in modulating the electronic properties and reactivity of the 1,2,5-selenadiazole ring. The nature of the substituent—whether it is electron-donating or electron-withdrawing—influences reaction rates, pathways, and regioselectivity.
A methyl group, being an electron-donating group, increases the electron density on the selenadiazole ring. Theoretical studies on substituted 1,2,5-selenadiazoles have shown that electron-donating groups generally reduce the HOMO-LUMO energy gap, which indicates an increase in chemical reactivity. jobrs.edu.iq This enhanced reactivity is also reflected in properties like proton affinity, which is increased by electron-donating substituents. jobrs.edu.iq
Conversely, electron-withdrawing groups or fused rings significantly alter the ring's behavior. The successful conversion of 1,2,5-selenadiazoles to 1,2,5-thiadiazoles with S₂Cl₂ often requires the selenadiazole to be fused to an electron-withdrawing heterocycle. nih.govresearchgate.net This suggests that reducing the electron density of the selenadiazole system is key for this particular transformation. Similarly, the activation of the fused pyridine (B92270) ring in Current time information in Bangalore, IN.jobrs.edu.iqorganic-chemistry.orgselenadiazolo[3,4-b]pyridines towards nucleophiles is a direct consequence of the powerful electron-withdrawing effect of the fused selenadiazole moiety. researchgate.net
Substituents also exert strong control over the regioselectivity of reactions. In the N-methylation of substituted benzo[c] Current time information in Bangalore, IN.jobrs.edu.iqorganic-chemistry.orgselenadiazoles, the position of methylation is directed by the existing substituents. For example, steric hindrance from a bulky iodine atom can direct methylation to the less hindered nitrogen atom, allowing for regio-controlled synthesis. rsc.org
| Substituent Type | Example(s) | Effect on Ring | Impact on Reactivity | Reference(s) |
| Electron-Donating | -CH₃ (Methyl), -OCH₃, -NH₂ | Increases electron density | Reduces HOMO-LUMO gap, increases reactivity and proton affinity. | jobrs.edu.iqjobrs.edu.iq |
| Electron-Withdrawing | -NO₂, -CF₃, Fused Pyridine/Pyrazine | Decreases electron density | Increases electrophilicity; enables reactions like nucleophilic addition and conversion to thiadiazoles. | nih.govresearchgate.net |
| Steric/Directing | -I (Iodo) | Provides steric bulk | Directs electrophilic attack (e.g., methylation) to a specific nitrogen atom. | rsc.org |
Thermolytic and Photolytic Transformations of 1,2,5-Selenadiazoles and their Derivatives
The thermal and photochemical behavior of selenadiazoles is one of their most characteristic features, often leading to ring fragmentation. While much of the detailed research has focused on the 1,2,3-isomer, the principles of transformation are relevant to the broader class of selenadiazoles. These compounds are known to decompose under thermal or photolytic conditions, typically with the extrusion of dinitrogen (N₂) and elemental selenium. acs.orgtandfonline.comsci-hub.se
This decomposition pathway makes selenadiazoles valuable precursors for the synthesis of alkynes. tandfonline.comnih.gov For example, the photolysis of 4,5-diphenyl-1,2,3-selenadiazole results in the high-yield formation of diphenylacetylene, alongside minor products. researchgate.net The reaction is believed to proceed through a transient vinyl radical or related intermediate, which is generated upon the loss of N₂. sci-hub.se
Catalytic Applications and Mechanistic Insights Involving 1,2,5-Selenadiazoles in Organic Synthesis
While 1,2,5-selenadiazoles are more often viewed as synthetic targets or precursors, the underlying principles of their reactivity connect to broader catalytic processes in organoselenium chemistry. Selenium compounds, particularly selenium(IV) oxide, are used as catalysts for oxidation reactions, often with a co-oxidant. nih.gov
The heteroatom exchange reaction where a 1,2,5-selenadiazole is converted to a 1,2,5-thiadiazole using S₂Cl₂ provides mechanistic insights relevant to catalysis. nih.govmdpi.com The proposed mechanism involves an initial nucleophilic attack from a nitrogen atom of the selenadiazole onto a sulfur atom of S₂Cl₂. This is followed by a cascade of events including ring-opening, elimination of a selenium species, and a final ring-closing step to form the more stable thiadiazole ring. nih.gov
In a different context, catalytic systems have been developed for the synthesis of other selenadiazole isomers. For example, an efficient one-pot, three-component synthesis of 1,3,4-selenadiazoles from aldehydes, hydrazine, and elemental selenium has been reported using a KI/K₂S₂O₈ catalytic system. rsc.org Mechanistic studies involving radical quenchers suggest this reaction proceeds via a radical pathway. rsc.org Although this applies to a different isomer, it highlights the potential for developing catalytic cycles in selenadiazole chemistry. The use of 1,2,5-selenadiazoles themselves as catalysts is not widely documented; they primarily serve as important building blocks and intermediates in the synthesis of functional organic materials. st-andrews.ac.uk
Applications of 1,2,5 Selenadiazoles in Advanced Materials Science and Optoelectronics
Role as Electron Acceptors and Building Blocks for Functional Molecular Materials
The 1,2,5-selenadiazole moiety is characterized by its strong electron-withdrawing nature, making it an exceptional electron acceptor unit for the construction of functional molecular materials. researchgate.net This property arises from the electronegativity of the nitrogen atoms and the presence of the selenium atom, which contributes to a low-lying Lowest Unoccupied Molecular Orbital (LUMO). When integrated into a π-conjugated system, the selenadiazole core effectively reduces the electron density of the molecule, a critical feature for creating donor-acceptor (D-A) type materials.
In these D-A systems, the electron-deficient selenadiazole unit is coupled with an electron-rich donor unit. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the operation of many optoelectronic devices. Fused systems, such as 2,1,3-benzoselenadiazole (B1677776) (BSe), are particularly popular building blocks due to their enhanced electron-accepting strength and planar structure, which promotes intermolecular π-π stacking and efficient charge transport. researchgate.net The stability and favorable electronic properties of these fused derivatives make them highly interesting for modern materials research. researchgate.net The substitution of sulfur with selenium, for instance in moving from 2,1,3-benzothiadiazole (B189464) (BTD) to BSe, can further enhance optoelectronic properties due to selenium's larger size and increased polarizability. researchgate.net Theoretical studies on derivatives like 4-(4-substituted phenyl)-1,2,5-selenadiazole have shown that substituents significantly impact the HOMO-LUMO energy gaps and reactivity indices, providing a basis for tuning these materials for specific applications in catalysis and materials science. jobrs.edu.iq
| Compound/Unit | Key Property | Significance in Materials Design | Reference |
|---|---|---|---|
| 1,2,5-Selenadiazole | Strong electron-acceptor | Creates electron-deficient sites in D-A architectures. | researchgate.net |
| 2,1,3-Benzoselenadiazole (BSe) | Enhanced electron-withdrawing character and planarity | Promotes intramolecular charge transfer and efficient charge transport in organic electronics. | researchgate.net |
| researchgate.netresearchgate.netnih.govThiadiazolo[3,4-c]pyridine | Positive electron affinity | Amenable for stable radical anion generation, useful for n-type materials. | researchgate.net |
| Monofluoro-2,1,3-benzoselenadiazole (FBSe) | Lowers HOMO energy levels | Contributes to higher open-circuit voltage in organic solar cells. | researchgate.net |
Development of Organic Electronics and Spintronic Devices Utilizing Selenadiazole Moieties
The unique electronic characteristics of 1,2,5-selenadiazole derivatives have made them integral to the development of various organic electronic devices. Their strong electron-accepting properties are exploited in the design of n-type organic field-effect transistors (OFETs), where efficient electron transport is paramount. researchgate.net By incorporating selenadiazole units into conjugated polymers or small molecules, researchers can systematically tune the energy levels (HOMO and LUMO) to facilitate electron injection and transport.
Fused 1,2,5-selenadiazoles are frequently used as building blocks in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net In these applications, the selenadiazole moiety helps to create materials with tailored band gaps and high charge carrier mobilities. The ability to functionalize the selenadiazole core allows for precise control over the material's solid-state packing and morphology, which are critical factors for device performance. For example, the introduction of fluorine atoms to the benzoselenadiazole unit has been shown to produce polymers with lower HOMO energy levels, leading to improved device characteristics in solar cells. researchgate.net While the primary focus has been on organic electronics, the principles of controlling electronic properties through molecular design are also foundational for the emerging field of organic spintronics, where manipulating electron spin is key.
Integration into Low Band Gap Materials for Organic Solar Cells and Dye-Sensitized Solar Cells (DSSCs)
A significant application of 1,2,5-selenadiazole derivatives is in the creation of low band gap materials for organic photovoltaics (OPVs). researchgate.net The efficiency of a solar cell is directly related to its ability to absorb a broad portion of the solar spectrum. By pairing a strong electron acceptor like a selenadiazole derivative with a strong electron donor, a D-A polymer or small molecule with a small energy gap between the HOMO and LUMO can be synthesized. researchgate.net This low band gap allows the material to absorb lower-energy photons in the visible and near-infrared regions, thereby increasing the short-circuit current density (Jsc) of the solar cell. researchgate.net
For instance, copolymers based on monofluoro-2,1,3-benzoselenadiazole (FBSe) as the acceptor and benzodithiophene (BDT) or indacenodithiophene (IDT) as the donor have demonstrated broad absorption and achieved high power conversion efficiencies (PCEs) in bulk heterojunction (BHJ) solar cells. researchgate.net The replacement of benzothiadiazole with benzoselenadiazole units in some copolymers has been shown to enhance light absorption across the solar spectrum. researchgate.net In the context of dye-sensitized solar cells (DSSCs), selenadiazole derivatives are investigated as components of organic dyes or as auxiliary acceptors to improve light-harvesting and charge separation processes. researchgate.netresearchgate.net The design of π-conjugated materials using the benzo[c] researchgate.netresearchgate.netnih.govselenadiazole derivative is considered highly plausible for advancing DSSC technology. researchgate.net
| Polymer | Donor Unit | Acceptor Unit | Voc (V) | Jsc (mA cm-2) | PCE (%) | Reference |
|---|---|---|---|---|---|---|
| PBDT-T-FBSe | Benzodithiophene (BDT) | Fluoro-benzoselenadiazole (FBSe) | 0.78 | 11.80 | 5.00 | researchgate.net |
| PIDT-T-FBSe | Indacenodithiophene (IDT) | Fluoro-benzoselenadiazole (FBSe) | 0.83 | 10.57 | 4.65 | researchgate.net |
Photophysical Properties and Tunable Wavelength Absorption in π-Conjugated Systems
The incorporation of 1,2,5-selenadiazole units into π-conjugated systems imparts distinctive photophysical properties. These materials often exhibit strong absorption bands in the visible and near-infrared (NIR) regions, a direct consequence of the intramolecular charge transfer from the donor to the acceptor moiety. A key advantage of using selenadiazole is the ability to tune the absorption and emission wavelengths by modifying the chemical structure. researchgate.net
This tunability can be achieved in several ways:
Varying Donor Strength: Pairing the selenadiazole acceptor with donors of different electron-donating strengths alters the energy of the ICT transition, thus shifting the absorption maximum.
Extending π-Conjugation: Increasing the length of the conjugated bridge between the donor and acceptor units typically leads to a bathochromic (red) shift in absorption.
Substitution on the Heterocyclic Core: Attaching different functional groups to the selenadiazole ring or adjacent aromatic systems can fine-tune the electronic energy levels and, consequently, the optical properties. researchgate.net
For example, replacing sulfur with selenium in analogous D-A compounds often results in a red shift for both absorption and emission and can lead to a further reduction in the material's band gap. researchgate.net This high degree of tunability makes selenadiazole-based materials excellent candidates for applications requiring specific spectral responses, such as NIR fluorescent chromophores and photosensitizers. researchgate.net
Selenadiazole Derivatives in Crystal Engineering and Supramolecular Assemblies
Beyond the properties of individual molecules, the collective behavior of 1,2,5-selenadiazole derivatives in the solid state is of great interest for materials design. Crystal engineering, which focuses on designing ordered solid-state structures, utilizes the specific intermolecular interactions of these molecules to build functional supramolecular assemblies. researchgate.netias.ac.in
A defining feature of selenadiazoles in this context is their ability to participate in chalcogen bonding. This is a non-covalent interaction where the electrophilic region on the selenium atom interacts with a nucleophile, such as a nitrogen atom on an adjacent molecule (Se···N). acs.org These directional interactions are crucial in guiding the self-assembly of molecules into well-defined architectures like one-dimensional polymers or discrete dimers. nih.govnih.gov The strength and geometry of these chalcogen bonds can be influenced by substituents on the selenadiazole ring, providing a tool for controlling the packing of molecules in a crystal. acs.org This control over solid-state organization is vital for optimizing properties like charge mobility in organic semiconductors and for creating novel materials with desired topologies. researchgate.net
In Vitro Biological Activity and Mechanistic Research on 1,2,5 Selenadiazole Derivatives
Mechanisms of Apoptosis Induction in Cancer Cell Lines
1,2,5-Selenadiazole derivatives are potent inducers of apoptosis in various cancer cell lines. Their mechanisms are multifaceted, targeting key components of the programmed cell death cascade.
One of the most active derivatives, 6-bromo tandfonline.comnih.govnih.govselenadiazolo[3,4-b]pyridine , was found to have an apoptogenic effect 3.9 times higher than the control drug, camptothecin, in MCF-7 breast cancer cells. nih.gov Mechanistic studies on other derivatives have shown that they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For instance, treatment of osteoblast cells with benzo tandfonline.comnih.govnih.govselenadiazole derivatives was shown to prevent dexamethasone-induced apoptosis by inhibiting key events such as DNA fragmentation and the activation of initiator caspase-9 and effector caspase-3. rsc.org Similarly, a selenadiazole derivative was found to induce a caspase-dependent mitochondrial-mediated apoptotic death in glioma cells. unipd.it The process often begins with the overproduction of intracellular reactive oxygen species (ROS), which leads to mitochondrial fragmentation, DNA damage, and subsequent activation of caspases. rsc.orgnih.gov Another derivative, 5-nitrobenzo[c] tandfonline.comnih.govnih.govselenadiazole (SeD-3) , has also been shown to inhibit apoptosis induced by H1N1 viral infections. nih.gov
Anti-proliferative Effects and Cell Cycle Modulation in in vitro Cancer Models
The anti-proliferative activity of 1,2,5-selenadiazole derivatives has been extensively documented against a panel of human cancer cell lines. Several derivatives exhibit potent growth inhibition at nanomolar to micromolar concentrations.
For example, a series of substituted 1,2,5-selenadiazoles demonstrated significant anti-proliferative activity against leukemia (CCRF-CEM), colon (HT-29), lung (HTB-54), and breast (MCF-7) cancer cells. nih.gov Notably, compounds 2c and 2f from this series inhibited the growth of MCF-7 cells with nanomolar GI₅₀ values. nih.gov Another study highlighted that isopropyl benzo[c] tandfonline.comnih.govnih.govselenadiazole-5-carboxylate (4d) possessed a broad spectrum of inhibition against various cancer cells. rsc.org Research on 3,4-diaryl-1,2,5-selenadiazoles also revealed significant anti-proliferative effects on multiple tumor cell lines, with some derivatives showing IC₅₀ values in the low nanomolar range. tandfonline.com
In addition to inhibiting proliferation, these compounds can modulate the cell cycle. 6-bromo tandfonline.comnih.govnih.govselenadiazolo[3,4-b]pyridine was observed to cause cell cycle arrest in MCF-7 cells, characterized by a notable decrease in the G₀/G₁ phase cell population and a corresponding increase in the S and G₂/M phase populations, suggesting a halt in mitosis before metaphase. nih.gov
| Compound | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 6-bromo tandfonline.comnih.govnih.govselenadiazolo[3,4-b]pyridine (2a) | MCF-7 (Breast) | Good Activity | nih.gov |
| Compound 2c | MCF-7 (Breast) | Nanomolar GI₅₀ | nih.gov |
| Compound 2f | MCF-7 (Breast) | Nanomolar GI₅₀ | nih.gov |
| 4-(benzo[c] tandfonline.comnih.govnih.govselenadiazol-6-yl)benzene-1,2-diamine (28) | Glioma | Micromolar doses | unipd.it |
| 3,4-diaryl-1,2,5-selenadiazole (39a) | SGC-7901 (Gastric) | 0.019 µM | tandfonline.com |
| 3,4-diaryl-1,2,5-selenadiazole (39a) | HT-1080 (Fibrosarcoma) | 0.021 µM | tandfonline.com |
| 3,4-diaryl-1,2,5-selenadiazole (39a) | KB (Nasopharyngeal) | 0.0039 µM | tandfonline.com |
| Isopropyl benzo[c] tandfonline.comnih.govnih.govselenadiazole-5-carboxylate (4d) | Various Cancer Cells | Broad Spectrum Inhibition | rsc.org |
Antioxidant Activity and Free Radical Scavenging Mechanisms in Cellular Systems
Certain selenadiazole derivatives exhibit significant antioxidant properties. Their ability to scavenge free radicals is a key aspect of their protective effects in cellular systems.
A synthetic selenadiazole derivative, referred to as SPO , demonstrated powerful antioxidant activity by efficiently inhibiting the formation of both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radicals in a manner dependent on both dose and time. researchgate.net This indicates its potency under both hydrophobic and hydrophilic conditions. researchgate.net Another study on benzo[c] tandfonline.comnih.govnih.govselenadiazole-5-amide derivatives confirmed their radical scavenging capacity against DPPH. mdpi.com The protective role of benzo tandfonline.comnih.govnih.govselenadiazole derivatives in osteoblast cells treated with dexamethasone (B1670325) was directly linked to their antioxidant activity, which helps mitigate oxidative damage. rsc.org This antioxidant capacity is often attributed to the selenium atom's ability to participate in redox reactions, mimicking the function of natural selenoenzymes like glutathione (B108866) peroxidase. mdpi.comresearchgate.net
Antimicrobial Efficacy Against Bacterial and Fungal Strains: In Vitro Assessments
The 1,2,3-selenadiazole scaffold, an isomer of 1,2,5-selenadiazole, has been the subject of more extensive antimicrobial research, showing broad-spectrum efficacy. These compounds are active against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. tandfonline.comnih.gov
For instance, 4-ethyl-5-methyl-1,2,3-selenadiazole was noted for its high antimicrobial activity. tandfonline.com Derivatives have shown better antibacterial properties than established antibiotics like tetracycline (B611298) in some tests. tandfonline.com A novel 1,2,3-selenadiazole derivative (T) displayed promising antibacterial action against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and potent antifungal effects against several Candida species, including C. albicans and C. krusei. ekb.eg Another derivative containing an epoxide ring was highly effective against a range of pathogens, including the highly resistant P. aeruginosa. nih.gov The mechanism is believed to involve the disruption of essential cellular processes in the microbes.
| Compound | Microorganism | Activity (Inhibition Zone) | Reference |
|---|---|---|---|
| 1,2,3-Selenadiazoles (General) | Bacillus subtilis (Gram +) | Maximum activity among tested | tandfonline.com |
| 1,2,3-Selenadiazoles (General) | E. Coli (Gram -) | Minimum activity among tested | tandfonline.com |
| Compound 5a (a 1,2,3-selenadiazole) | Pseudomonas aeruginosa | Good inhibition | tandfonline.com |
| Compound 3e (epoxide derivative) | P. aruginosa | 13 mm | nih.gov |
| Derivative T | Pseudomonas aeruginosa | Best MIC among tested bacteria | ekb.eg |
| Derivative T | Candida albicans, C. krusi | Potent antifungal effect | ekb.eg |
Antiviral Properties and Inhibition Mechanisms in Viral Life Cycles (in vitro studies)
Selenadiazoles have emerged as a promising class of antiviral agents. In vitro studies have confirmed their ability to inhibit the replication of different types of viruses through various mechanisms.
A landmark study showed that selenadiazole possesses superior antiviral activity against adenovirus. nih.gov The compound was able to inhibit apoptosis triggered by the virus, which was related to mitochondrial oxidative damage. nih.gov In another significant finding, 5-nitrobenzo[c] tandfonline.comnih.govnih.govselenadiazole (SeD-3) was effective against the influenza A(H1N1)pdm09 virus. nih.gov Its mechanism of action included the direct inhibition of viral proliferation and the blockade of multiple stages within the viral life cycle after adsorption into the host cell. nih.gov While not a 1,2,5-selenadiazole, the related compound selenazofurin (B1681613) is a well-established antiviral agent, highlighting the general potential of selenium-containing heterocycles in this therapeutic area. mdpi.comnih.gov
Modulation of Intracellular Signaling Pathways (e.g., MAPK, AKT, P53) in Cellular Responses
The biological effects of 1,2,5-selenadiazole derivatives are often mediated by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.
In the context of viral infections, selenadiazole was found to inhibit adenovirus-induced apoptosis by directly modulating the Bcl-2/Stat3/NF-κB signaling pathway. nih.gov In cancer cells, the mechanisms are equally complex. A selenadiazole derivative was reported to induce apoptosis in glioma cells by causing the dephosphorylation of AKT and activating the p53 tumor suppressor pathway. unipd.it Furthermore, studies on benzo tandfonline.comnih.govnih.govselenadiazole derivatives showed they could protect osteoblast cells from damage by regulating the p53, MAPK, and AKT pathways. rsc.org The antiviral activity of 5-nitrobenzo[c] tandfonline.comnih.govnih.govselenadiazole (SeD-3) against the H1N1 virus is also linked to its ability to inhibit apoptosis through ROS-mediated MAPK, AKT, and p53 signaling pathways. nih.gov
Future Research Directions and Emerging Trends in 3 Methyl 1,2,5 Selenadiazole Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies for Complex Derivatives
Currently, there is a noticeable absence of established, high-yield synthetic routes specifically for 3-Methyl-1,2,5-selenadiazole and its complex derivatives. While general methods for the synthesis of 1,2,5-selenadiazoles exist, often involving the reaction of 1,2-diamines with selenium dioxide or its derivatives, these have not been specifically optimized for the 3-methyl substituted isomer. researchgate.netst-andrews.ac.uk Future research should prioritize the development of novel synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.
The exploration of one-pot multicomponent reactions, microwave-assisted synthesis, and flow chemistry could offer significant advantages in terms of reduced reaction times, increased yields, and minimized waste generation. nih.gov Furthermore, the development of catalytic methods, potentially utilizing transition metals, could provide more sustainable and atom-economical routes to this compound and its derivatives. A significant advancement would be the direct conversion of more readily available 1,2,5-thiadiazoles to their selenadiazole counterparts, a transformation that has been explored for fused systems. researchgate.net
Advanced Computational Modeling for Property Prediction and Rational Molecular Design
Computational chemistry offers a powerful toolset for predicting the physicochemical properties and guiding the rational design of novel molecules. However, specific computational studies on this compound are scarce. While density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate the electronic and optical properties of related benzo[c] cdnsciencepub.commdpi.comtandfonline.comselenadiazole derivatives, similar in-depth analyses for the 3-methyl isomer are lacking. mdpi.combohrium.comscilit.com
Future computational work should focus on:
Molecular Geometry and Electronic Structure: Performing high-level DFT calculations to accurately predict the bond lengths, bond angles, and electronic distribution within the this compound molecule.
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the experimental characterization of the compound.
Reactivity and Stability: Calculating molecular descriptors such as HOMO-LUMO energy gaps, ionization potential, and electron affinity to predict its reactivity and kinetic stability. This can provide insights into its potential as a building block in larger molecular architectures. mdpi.com
Intermolecular Interactions: Investigating the potential for non-covalent interactions, such as chalcogen bonding, which are known to be significant in the solid-state packing and material properties of other selenadiazoles. bohrium.com
Development of this compound as Precursors for Semiconductor Nanomaterials and Hybrid Architectures
Certain selenium-containing heterocycles, particularly 1,2,3-selenadiazoles, have been successfully utilized as single-source precursors for the synthesis of metal selenide (B1212193) semiconductor nanoparticles, such as cadmium selenide (CdSe). arabjchem.orgresearchgate.net The thermal or photochemical decomposition of these precursors provides a controlled release of selenium.
The potential of this compound as a precursor for nanomaterials remains an untapped area of research. Future investigations should explore:
Decomposition Studies: Investigating the thermal and photochemical decomposition pathways of this compound to understand its suitability as a selenium source.
Nanoparticle Synthesis: Attempting the synthesis of various semiconductor nanoparticles (e.g., CdSe, ZnSe, PbSe) using this compound as the selenium precursor and characterizing the resulting nanomaterials for their size, shape, and optical properties.
Hybrid Architectures: Exploring the incorporation of this compound into hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs), where the selenadiazole unit could introduce unique electronic or catalytic properties.
Further Elucidation of Mechanistic Pathways for Observed Biological Activities
While various substituted 1,2,5-selenadiazole derivatives have demonstrated a range of biological activities, including anticancer and antimicrobial properties, there is no specific data available for this compound. rsc.orgnih.govnih.gov The biological potential of this specific isomer is a complete unknown.
A crucial future direction is the systematic evaluation of the biological activity of this compound. This would involve:
Screening for Bioactivity: Testing the compound against a panel of cancer cell lines and microbial strains to identify any potential therapeutic effects.
Mechanism of Action Studies: If any significant biological activity is observed, detailed mechanistic studies would be necessary to understand how the compound exerts its effects at the molecular level. This could involve investigating its interaction with specific enzymes or cellular pathways. For instance, studies on related compounds have pointed towards the induction of reactive oxygen species (ROS) and the modulation of signaling pathways as potential mechanisms. rsc.org
Design of Next-Generation 1,2,5-Selenadiazole-Based Functional Materials with Tunable Properties
The 1,2,5-selenadiazole ring is a known electron-accepting unit and has been incorporated into various functional organic materials, including those for organic electronics and photonics. The properties of these materials can often be fine-tuned by altering the substituents on the selenadiazole core. mdpi.comresearchgate.net
The introduction of a methyl group at the 3-position of the 1,2,5-selenadiazole ring could subtly influence the electronic properties and solid-state packing of materials incorporating this unit. Future research in this area should focus on:
Synthesis of Conjugated Polymers and Small Molecules: Incorporating the this compound unit into donor-acceptor type conjugated polymers and small molecules.
Photophysical and Electrochemical Characterization: Investigating the absorption, emission, and redox properties of these new materials to assess their potential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Structure-Property Relationships: Systematically studying how the methyl group, in comparison to other substituents, influences the material properties, thereby contributing to a deeper understanding of the structure-property relationships in this class of materials.
Q & A
Q. What statistical methods are appropriate for comparing kinetic data across selenadiazole analogs?
- Methodological Answer : Nonlinear regression of time-dependent concentration data (e.g., pseudo-first-order kinetics ) using software like OriginLab identifies rate constants. ANOVA compares temperature-dependent trends between analogs (e.g., 3-methyl vs. 3,6-dimethyl derivatives ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
